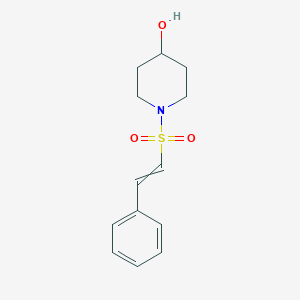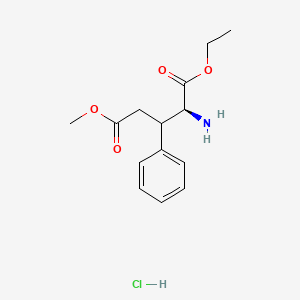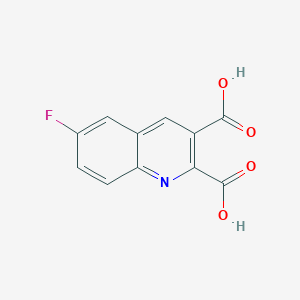
6-Fluoroquinoline-2,3-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 6-fluoroquinoléine-2,3-dicarboxylique est un dérivé fluoré de la quinoléine, un composé organique aromatique hétérocyclique. Ce composé se caractérise par la présence d’un atome de fluor en position 6 et de deux groupes acide carboxylique en positions 2 et 3 sur le cycle quinoléine. Sa formule moléculaire est C11H6FNO4 et sa masse moléculaire est de 235,17 g/mol . L’incorporation du fluor dans la structure de la quinoléine améliore son activité biologique et lui confère des propriétés chimiques uniques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de l’acide 6-fluoroquinoléine-2,3-dicarboxylique implique généralement la cyclisation de précurseurs appropriés. Une méthode courante comprend la réaction de la 4-fluoroaniline avec l’acide de Meldrum, suivie d’une cyclisation et d’une oxydation ultérieure . Les conditions réactionnelles impliquent souvent l’utilisation de catalyseurs et des contrôles de température spécifiques pour garantir l’obtention du produit souhaité.
Méthodes de production industrielle : La production industrielle de ce composé peut impliquer des méthodes plus évolutives et plus efficaces, telles que la synthèse assistée par micro-ondes, les réactions sans solvant et l’utilisation de catalyseurs recyclables . Ces méthodes visent à réduire l’impact environnemental et à améliorer le rendement.
Analyse Des Réactions Chimiques
Types de réactions : L’acide 6-fluoroquinoléine-2,3-dicarboxylique subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des dérivés de la quinoléine avec différents états d’oxydation.
Réduction : Les réactions de réduction peuvent modifier le cycle quinoléine, conduisant à la formation de dérivés dihydroquinoléine.
Substitution : Les réactions de substitution nucléophile peuvent remplacer l’atome de fluor par d’autres groupes fonctionnels.
Réactifs et conditions courants :
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Les réducteurs tels que l’hydrure de lithium et d’aluminium et le borohydrure de sodium sont fréquemment utilisés.
Substitution : Les nucléophiles tels que les amines et les thiols peuvent être utilisés en conditions basiques pour obtenir une substitution.
Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la quinoléine avec des groupes fonctionnels modifiés, qui peuvent présenter des propriétés biologiques et chimiques différentes.
Applications De Recherche Scientifique
L’acide 6-fluoroquinoléine-2,3-dicarboxylique a une large gamme d’applications en recherche scientifique :
Chimie : Il est utilisé comme brique de base pour la synthèse de dérivés de la quinoléine fluorés plus complexes.
Industrie : Le composé trouve des applications dans le développement de matériaux tels que les cristaux liquides et les colorants.
Mécanisme D'action
Le mécanisme d’action de l’acide 6-fluoroquinoléine-2,3-dicarboxylique implique son interaction avec des cibles moléculaires spécifiques. Dans les systèmes biologiques, les quinoléines fluorées sont connues pour inhiber la gyrase de l’ADN bactérien et la topoisomérase IV, des enzymes essentielles à la réplication de l’ADN . Cette inhibition conduit à la stabilisation des cassures de l’ADN, ce qui entraîne finalement la mort des cellules bactériennes. La structure unique du composé lui permet de pénétrer efficacement les membranes cellulaires et d’exercer ses effets.
Composés similaires :
Fluoroquinolones : Une classe d’antibiotiques qui comprend des composés comme la ciprofloxacine et la lévofloxacine, connus pour leur activité antibactérienne à large spectre.
Méfloquine : Un médicament antipaludique avec une structure quinoléine similaire mais des groupes fonctionnels différents.
Brequinar : Un médicament antinéoplasique utilisé en médecine de transplantation et pour le traitement des maladies auto-immunes.
Unicité : L’acide 6-fluoroquinoléine-2,3-dicarboxylique est unique en raison de son motif de substitution spécifique, qui lui confère des propriétés chimiques et biologiques distinctes. La présence de deux groupes acide carboxylique améliore sa solubilité et sa réactivité, ce qui en fait un composé précieux pour diverses applications.
Comparaison Avec Des Composés Similaires
Fluoroquinolones: A class of antibiotics that includes compounds like ciprofloxacin and levofloxacin, known for their broad-spectrum antibacterial activity.
Mefloquine: An antimalarial drug with a similar quinoline structure but different functional groups.
Brequinar: An antineoplastic drug used in transplantation medicine and for treating autoimmune diseases.
Uniqueness: 6-Fluoroquinoline-2,3-dicarboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two carboxylic acid groups enhances its solubility and reactivity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
892874-70-3 |
|---|---|
Formule moléculaire |
C11H6FNO4 |
Poids moléculaire |
235.17 g/mol |
Nom IUPAC |
6-fluoroquinoline-2,3-dicarboxylic acid |
InChI |
InChI=1S/C11H6FNO4/c12-6-1-2-8-5(3-6)4-7(10(14)15)9(13-8)11(16)17/h1-4H,(H,14,15)(H,16,17) |
Clé InChI |
QAZCTGRYQFUEHS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NC(=C(C=C2C=C1F)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethanone, 1-[2-methoxy-5-(phenylseleno)phenyl]-](/img/structure/B12605983.png)
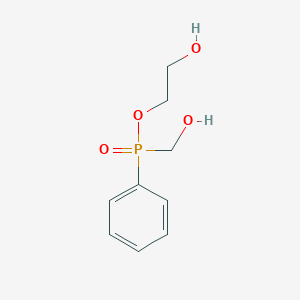
![1-(Bicyclo[2.2.1]heptan-2-yl)-3-methylbut-2-en-1-one](/img/structure/B12605992.png)

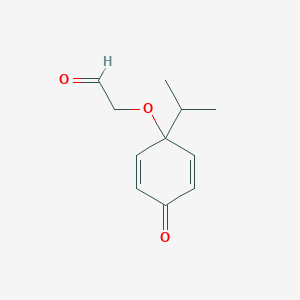
![Benzamide, 2-iodo-N-phenyl-N-[(trimethylsilyl)ethynyl]-](/img/structure/B12606019.png)
![1-Methoxy-4-({[(2R)-2-methylpent-3-en-1-yl]oxy}methyl)benzene](/img/structure/B12606021.png)
![3-(2H-1,3-Benzodioxol-5-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12606027.png)
![(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-[1-[7-[1-[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-2-carboxyethyl]-4-hydroxycyclohexa-2,4-dien-1-yl]-7-oxoheptanoyl]-4-hydroxycyclohexa-2,4-dien-1-yl]propanoic acid](/img/structure/B12606036.png)
![N-[2-(2-Ethoxyethoxy)phenyl]-5-methylthieno[2,3-D]pyrimidin-4-amine](/img/structure/B12606041.png)
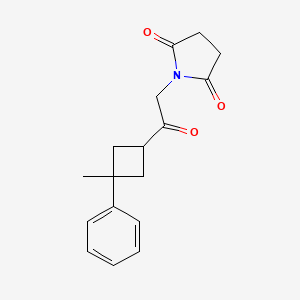
![(2-Aminothieno[2,3-c]pyridin-3-yl)(3,4-dichlorophenyl)methanone](/img/structure/B12606079.png)
